

Comparative Guide to the Structure-Activity Relationship of Thiazole-2-Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: *Thiazole-2-carboxylic acid*

Cat. No.: *B082198*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **Thiazole-2-carboxylic acid** derivatives, focusing on their anticancer and antimicrobial properties. The information presented is curated from recent scientific literature to aid in the rational design of novel therapeutic agents.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.^[1] Derivatives of thiazole exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.^{[1][2]} Specifically, modifications at the 2-position of the thiazole ring, often involving a carboxylic acid or its amide derivatives, have been shown to be critical for biological activity. This guide focuses on the SAR of these derivatives, providing a comparative overview of their performance against various biological targets.

Anticancer Activity: Targeting the c-Met Signaling Pathway

A significant area of research for thiazole-2-carboxamide derivatives has been their potential as inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial

role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.[3][4]

Structure-Activity Relationship (SAR) Insights

Several studies have synthesized and evaluated series of thiazole-2-carboxamide derivatives as c-Met inhibitors. A general pharmacophore model for these inhibitors includes a hinge-binding moiety, a linker, and a solvent-front interacting region. The thiazole-2-carboxamide core often serves as a key part of the hinge-binding moiety.

Key SAR observations from various studies include:

- **Substitution on the Amide Nitrogen:** The nature of the substituent on the amide nitrogen is critical for potency and selectivity. Aromatic and heteroaromatic rings are commonly employed. For instance, substitution with a phenyl ring bearing specific groups can enhance activity.
- **Modifications at the 4- and 5-positions of the Thiazole Ring:** Alterations at these positions can influence the orientation of the molecule within the ATP-binding pocket of the kinase, affecting potency.
- **Linker Region:** The linker connecting the thiazole core to other parts of the molecule impacts the overall conformation and binding affinity.

Comparative Biological Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative thiazole-2-carboxamide derivatives against various human cancer cell lines.

Compound ID	R (Substitution on Amide)	Cancer Cell Line	IC50 (μM)	Reference
Series A				
6f	4-(pyridin-4-yl)phenyl	A549 (Lung)	0.48	[5]
6f	4-(pyridin-4-yl)phenyl	MCF-7 (Breast)	3.66	[5]
Series B				
51am	3-fluoro-4-(quinolin-6-yloxy)phenyl	A549 (Lung)	0.83	[2]
51am	3-fluoro-4-(quinolin-6-yloxy)phenyl	HT-29 (Colon)	0.68	[2]
51am	3-fluoro-4-(quinolin-6-yloxy)phenyl	MDA-MB-231 (Breast)	3.94	[2]
Series C				
2b	4-chlorophenyl	COLO205 (Colon)	30.79	[6]
2b	4-chlorophenyl	B16F1 (Melanoma)	74.15	[6]
Series D				
4c	4-hydroxy-3-methoxybenzylidenehydrazinyl	MCF-7 (Breast)	2.57	[7]
4c	4-hydroxy-3-methoxybenzylidenehydrazinyl	HepG2 (Liver)	7.26	[7]

Antimicrobial Activity

Thiazole derivatives, including those with substitutions at the 2- and 4-positions, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[8][9][10] The SAR in this context is influenced by different structural features compared to anticancer activity.

Structure-Activity Relationship (SAR) Insights

Key SAR observations for antimicrobial activity include:

- **Substituents on the Thiazole Ring:** The presence of specific groups at the 4- and 5-positions of the thiazole ring can significantly impact the antimicrobial spectrum and potency. For example, the introduction of aromatic or heteroaromatic moieties can enhance activity.
- **Substitution at the 2-Amino Group:** For 2-aminothiazole derivatives, modification of the amino group is a common strategy to modulate antimicrobial properties.

Comparative Biological Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of representative thiazole derivatives against various microbial strains.

Compound ID	Key Structural Features	Microbial Strain	MIC (µg/mL)	Reference
Series E				
43a	4-(4-bromophenyl)-thiazol-2-amine	S. aureus	16.1 (µM)	[8]
43a	4-(4-bromophenyl)-thiazol-2-amine	E. coli	16.1 (µM)	[8]
Series F				
37c	4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile	Bacteria	46.9 - 93.7	[8]
37c	4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile	Fungi	5.8 - 7.8	[8]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[11][12]

Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)

- 96-well plates
- **Thiazole-2-carboxylic acid** derivatives (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.^{[13][14][15]}

Materials:

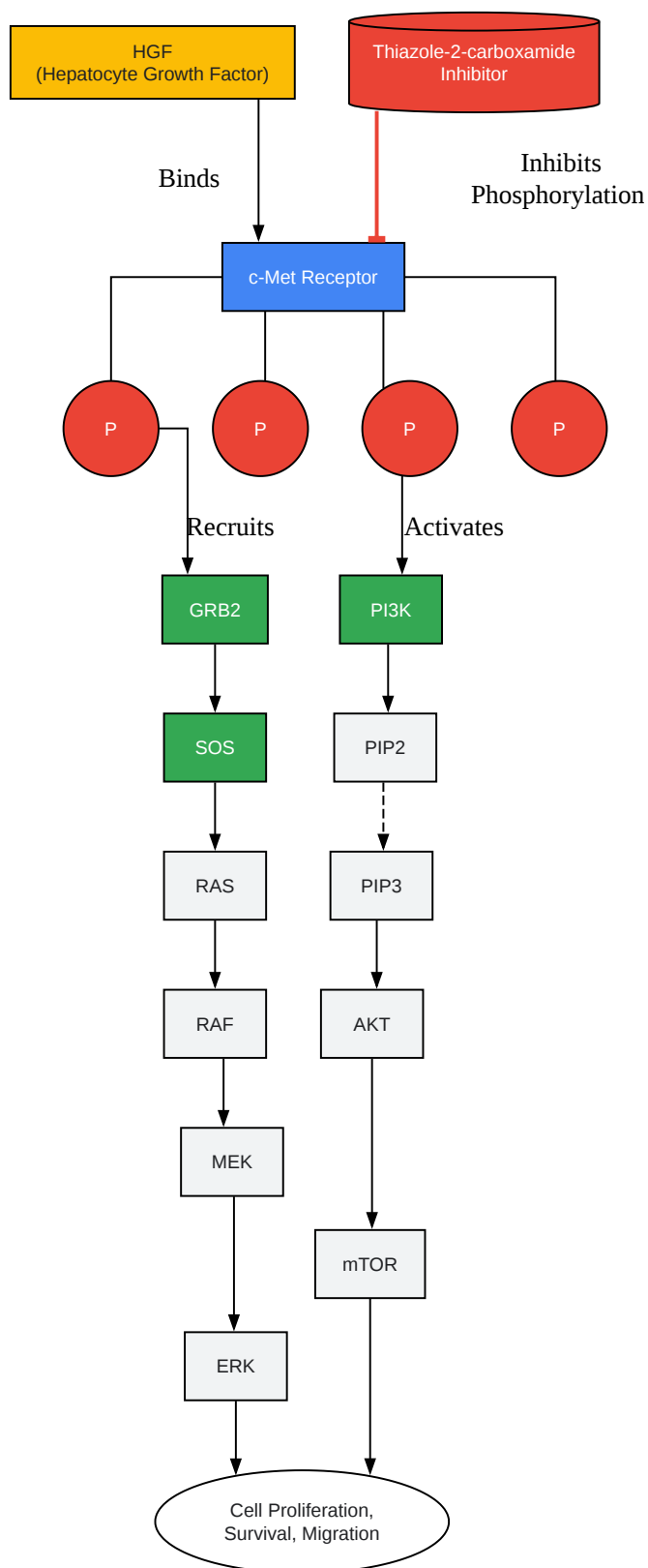
- Bacterial or fungal strains
- Mueller-Hinton Broth (MHB) or appropriate growth medium

- 96-well microtiter plates
- Thiazole derivatives (dissolved in a suitable solvent)
- Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
- Microplate reader or visual inspection

Procedure:

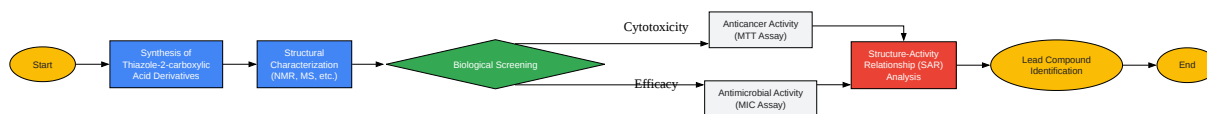
- Perform serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
- Inoculate each well with the microbial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (microorganism without compound) and a negative control (medium only).
- Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Mandatory Visualizations



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Caption: The c-Met signaling pathway and the inhibitory action of thiazole-2-carboxamide derivatives.



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Caption: General workflow for the development and evaluation of **thiazole-2-carboxylic acid** derivatives.

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